molecular formula C8H11N3O3 B13354712 Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate

Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B13354712
M. Wt: 197.19 g/mol
InChI Key: HUAPKWMRGUMTKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate is a chemical intermediate of significant interest in medicinal chemistry, particularly in the synthesis of novel heterocyclic compounds with potential biological activity. Its primary research value lies in its role as a key precursor for the development of pyrazole-fused heterocycles, such as pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives . These complex structures are synthesized and investigated for their preliminary anti-proliferative effects, with studies showing specific derivatives can inhibit the growth of A549 lung cancer cells and induce cell cycle arrest . The compound itself is part of the broader pyrazolone family, a class known for a wide spectrum of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities . As a building block, this compound enables researchers to access diverse molecular architectures for screening and developing new therapeutic agents, especially in the ongoing search for more selective anti-cancer drugs . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-(2-amino-2-oxoethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-2-14-8(13)6-3-4-10-11(6)5-7(9)12/h3-4H,2,5H2,1H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAPKWMRGUMTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=NN1CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with ethyl chloroformate and glycine to introduce the amino and ester groups. The reaction conditions often require a solvent such as ethanol and a catalyst like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols. Substitution reactions can lead to the formation of various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s 2-amino-2-oxoethyl group distinguishes it from analogs with other N1 substituents:

Compound Name N1 Substituent Key Structural Features
Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate 2-Amino-2-oxoethyl Amide-containing side chain; potential hydrogen bonding
Ethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate 2-Oxo-2-phenylethyl Aryl ketone group; enhanced lipophilicity
Ethyl 1-(4-chlorobenzyl)-1H-pyrazole-5-carboxylate 4-Chlorobenzyl Halogenated aromatic substituent; steric bulk
Ethyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate tert-Butyl Alkyl group; increased hydrophobicity
Ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate Bromo + 2-oxo-2-phenylethyl Electron-withdrawing bromine; dual substituents

Key Observations :

  • Halogenated or brominated derivatives (e.g., 4-chlorobenzyl, 4-bromo) exhibit increased electrophilicity, influencing reactivity in cross-coupling reactions .

Key Observations :

  • The target compound’s synthesis likely follows amide coupling protocols similar to and , utilizing Me₃Al or tert-butyl carbamate intermediates .
  • Aryl-oxoethyl derivatives (e.g., 2-oxo-2-phenylethyl) are often synthesized via epoxide ring-opening or direct acylation, achieving higher yields (up to 85%) compared to amino-oxoethyl analogs .

Physicochemical Properties

Melting points and solubility vary with substituent chemistry:

Compound Type Melting Point (°C) Solubility Trends Reference
Amino-oxoethyl derivatives Not reported Moderate (polar solvents like DMSO)
Aryl-oxoethyl derivatives 87–106 Low (lipophilic solvents like ethyl acetate)
Halogenated derivatives 97–158 Low to moderate
Brominated pyrazoles 97–120 Poor in water; soluble in dichloromethane

Key Observations :

  • Amino-oxoethyl derivatives are expected to exhibit higher solubility in polar solvents due to the amide group, whereas aryl-substituted analogs are more lipophilic .
  • Brominated compounds show elevated melting points, likely due to increased molecular symmetry and halogen-mediated crystal packing .

Spectral Data and Structural Confirmation

1H NMR Shifts :

  • Amino-oxoethyl derivatives: Characteristic peaks for NH₂ (δ 11.01 ppm) and carbonyl groups (δ 170–175 ppm in 13C NMR) .
  • Aryl-oxoethyl derivatives : Aromatic protons resonate at δ 7.7–8.6 ppm, with ketone carbonyls at δ 190–200 ppm .
  • Brominated derivatives : Deshielded C4 protons (δ 8.0–8.5 ppm) due to bromine’s electron-withdrawing effect .

X-ray Crystallography :

  • Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate : Dihedral angles between pyrazole and phenyl rings range from 77.72° to 5.15°, influencing molecular planarity and packing .

Key Observations :

    Biological Activity

    Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant case studies and research findings.

    Chemical Structure and Properties

    Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate features a pyrazole ring with an ethyl ester group and an amino-oxoethyl substituent. The molecular formula is C8H10N4O3C_8H_{10}N_4O_3, and its molecular weight is approximately 198.19 g/mol. The structure can be represented as follows:

    Structure Ethyl 1 2 amino 2 oxoethyl 1H pyrazole 5 carboxylate\text{Structure Ethyl 1 2 amino 2 oxoethyl 1H pyrazole 5 carboxylate}

    1. Antimicrobial Activity

    Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

    Bacterial Strain Inhibition Zone (mm) Reference
    E. coli15
    S. aureus18
    Pseudomonas aeruginosa12

    2. Anti-inflammatory Activity

    The compound has shown promising results in reducing inflammation in animal models. In one study, it was administered to mice with induced inflammation, leading to a significant decrease in swelling and pain comparable to indomethacin, a well-known anti-inflammatory drug.

    Case Study Findings:

    • Model: Carrageenan-induced edema in mice.
    • Dosage: 50 mg/kg.
    • Results: Reduced edema by approximately 60% after 3 hours post-administration .

    3. Anticancer Potential

    Recent studies have explored the anticancer properties of ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate, particularly against lung cancer cell lines such as A549. The compound demonstrated dose-dependent inhibition of cell proliferation.

    Concentration (µM) Cell Viability (%) Reference
    1080
    2555
    5030

    The biological activity of ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate is attributed to its ability to interact with various molecular targets within cells:

    • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.
    • Cell Cycle Arrest: Studies suggest that it induces cell cycle arrest in cancer cells, leading to apoptosis.

    Research Findings

    A series of studies have been conducted to evaluate the efficacy of this compound:

    • Study on Antimicrobial Activity: A novel series of pyrazole derivatives were synthesized, including ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate, which showed enhanced antibacterial activity against resistant strains .
    • Anti-inflammatory Studies: The compound was tested in various inflammatory models, showing significant inhibition of pro-inflammatory cytokines .
    • Anticancer Activity: In vitro studies revealed that the compound could suppress A549 lung cancer cell growth through mechanisms involving autophagy and apoptosis induction .

    Q & A

    Q. Q1. What are the primary synthetic routes for Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

    The compound can be synthesized via cyclization of ethyl cyanoacetate with hydrazine derivatives under basic conditions (e.g., sodium ethoxide in ethanol at elevated temperatures). A critical step involves selective oxidation of intermediates: potassium persulfate (K₂S₂O₈) in acetonitrile under acidic conditions converts the cyanomethyl group to a carboxylate, while hydrogen peroxide in sulfuric acid retains the pyrazole ring . Yield optimization requires precise temperature control (60–80°C) and stoichiometric ratios of reagents. Lower yields (55–65%) are observed in ester reductions using DIBAL-H due to competing side reactions .

    Q. Q2. How is the structural integrity of this compound validated in crystallographic studies?

    X-ray diffraction (XRD) analysis reveals key structural features:

    • The pyrazole ring adopts a planar conformation with dihedral angles <5° relative to substituents like chlorophenyl groups.
    • Intramolecular hydrogen bonds (e.g., C–H···O interactions) stabilize the crystal lattice, as seen in ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate analogs .
    • SHELX software is routinely used for refinement, with R-factors <0.05 indicating high data accuracy .

    Q. Q3. What spectroscopic techniques are essential for characterizing its derivatives?

    • IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, nitrile C≡N at ~2250 cm⁻¹) .
    • NMR : ¹H and ¹³C NMR resolve regiochemistry; e.g., pyrazole C5 proton appears as a singlet at δ 6.8–7.2 ppm, while ester CH₃ groups resonate at δ 1.2–1.4 ppm .
    • Mass Spectrometry : High-resolution MS confirms molecular ions (e.g., [M+H]⁺ at m/z 239.1) and fragmentation patterns .

    Advanced Research Questions

    Q. Q4. How can contradictory crystallographic data for pyrazole derivatives be resolved during structural refinement?

    Discrepancies in bond lengths or angles may arise from:

    • Twinned crystals : Use SHELXL’s TWIN command to model overlapping lattices .
    • Disorder in substituents : Apply PART commands to refine occupancy ratios of disordered groups (e.g., ethyl ester rotamers) .
    • Validation tools like PLATON or Mercury should cross-check hydrogen-bonding networks against geometric restraints .

    Q. Q5. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

    • Substitution patterns : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrazole C3 position enhances antimicrobial activity (MIC 0.22 µg/mL vs. 0.50 µg/mL for aminomethyl analogs) .
    • Ester hydrolysis : Converting the ethyl ester to a carboxylic acid improves solubility and binding to enzymatic targets (e.g., COX-2 in anti-inflammatory studies) .
    • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids diversifies substituents while maintaining pyrazole ring stability .

    Q. Q6. How do solvent and catalyst choices affect regioselectivity in pyrazole functionalization?

    • Palladium catalysts : Pd(PPh₃)₄ in DMF/H₂O enables C5-selective arylations, while PdCl₂(dppf) favors C3 substitutions due to steric effects .
    • Solvent polarity : Non-polar solvents (e.g., toluene) favor intramolecular cyclizations, whereas polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .

    Q. Q7. What computational methods predict the compound’s reactivity in drug discovery pipelines?

    • DFT calculations : B3LYP/6-31G(d) models predict nucleophilic attack sites (e.g., carbonyl carbons) and frontier molecular orbitals (HOMO/LUMO gaps ~4.5 eV) .
    • Molecular docking : AutoDock Vina screens binding affinities to targets like EGFR (ΔG ~-9.2 kcal/mol) using crystal structures from the PDB .

    Methodological Challenges

    Q. Q8. How are competing reduction pathways managed during synthesis of amino-substituted derivatives?

    • Selective nitrile reduction : LiAlH₄ in THF at 0°C preferentially reduces nitriles to aminomethyl groups without affecting esters, while catalytic hydrogenation (H₂/Pd-C) requires higher temperatures (50°C) and risks over-reduction .
    • Quenching protocols : Gradual addition of NaHCO₃ minimizes side reactions during workup, improving yields to 70–85% .

    Q. Q9. What analytical workflows address impurities in scaled-up syntheses?

    • HPLC-PDA : C18 columns (5 µm, 250 mm) with acetonitrile/water gradients resolve regioisomeric byproducts (retention times: 8.2 vs. 9.5 min) .
    • Tandem MS/MS : Differentiates isobaric impurities via characteristic fragments (e.g., m/z 152 for ester cleavage vs. m/z 121 for pyrazole ring degradation) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.